molecular formula C10H9NO3S B13924266 Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B13924266
M. Wt: 223.25 g/mol
InChI Key: GSAOSUXDPZIFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that features a thiophene ring fused with an oxazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and oxazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thiophene derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring but may lack the oxazole ring, resulting in different chemical and biological properties.

    Oxazole derivatives: These compounds contain the oxazole ring but may lack the thiophene ring, leading to variations in reactivity and applications.

    Other heterocyclic compounds: Compounds with different heteroatoms (e.g., nitrogen, oxygen, sulfur) in their ring structures can exhibit unique properties and uses.

The uniqueness of this compound lies in its combined thiophene and oxazole rings, which confer a distinct set of chemical and biological characteristics that are not found in compounds with only one of these rings.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 3-thiophen-3-yl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-5-8(11-14-9)7-3-4-15-6-7/h3-6H,2H2,1H3

InChI Key

GSAOSUXDPZIFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.